6.2‑Fold Superior ROMK1 Potency versus VU591 in Matched Human HEK293 Thallium Flux Assay
In a thallium-sensitive fluorescence assay on human ROMK1 expressed in HEK293 cells, 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide achieved an IC50 of 49 nM [1], while the widely cited ROMK1 inhibitor VU591 (also known as CHEMBL2146753) exhibited an IC50 of 794 nM under identical cell background and assay principle (Thallos-AM dye, 20 min incubation) [2]. This represents a 6.2‑fold potency advantage. Against a patent comparator from US9073882 (compound 95), the target compound demonstrates a 6.1‑fold improvement (IC50 49 nM vs. 300 nM in human ROMK1/CHO 86Rb+ efflux) [3].
| Evidence Dimension | Human ROMK1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | VU591: 794 nM; US9073882 compound 95: 300 nM |
| Quantified Difference | 6.2‑fold vs. VU591; 6.1‑fold vs. compound 95 |
| Conditions | HEK293 cells, Thallos-AM fluorescence (VU591); CHO cells co‑expressing DHFR, 86Rb+ efflux (compound 95) |
Why This Matters
Enables more sensitive ROMK1-dependent pharmacology at lower compound concentrations, reducing off-target risk at experimentally relevant doses.
- [1] BindingDB, BDBM50391781; IC50 49 nM, human ROMK1, HEK293 thallium flux. View Source
- [2] IUPHAR/BPS Guide to Pharmacology, VU591 Ligand Activity Charts; IC50 794 nM, human ROMK1, HEK293 Thallos-AM assay. View Source
- [3] BindingDB, BDBM50391768; IC50 300 nM, human ROMK1, CHO/86Rb+ efflux. View Source
